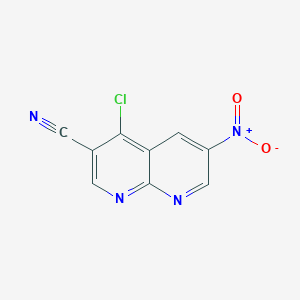

4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-nitro-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClN4O2/c10-8-5(2-11)3-12-9-7(8)1-6(4-13-9)14(15)16/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWPBMZKTZRMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NC=C(C(=C21)Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573999 | |

| Record name | 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305370-84-7 | |

| Record name | 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding have made it a cornerstone for the development of a wide array of therapeutic agents and functional materials. Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The title compound, 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile, is a highly functionalized derivative, making it a valuable building block for the synthesis of more complex molecules through nucleophilic substitution at the 4-position. The nitro group at the 6-position further modulates the electronic properties of the ring system and can be a handle for further synthetic transformations. The carbonitrile at the 3-position is also a key functional group for various chemical elaborations. This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this important intermediate.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic analysis of this compound (I) suggests a straightforward disconnection at the C4-Cl bond. This leads to the key intermediate, 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile (II). The conversion of a 4-hydroxyheterocycle to its 4-chloro analogue is a standard transformation, typically achieved with reagents like phosphorus oxychloride (POCl₃).

Further disconnection of the 4-hydroxynaphthyridine ring system (II) via a Gould-Jacobs-type reaction points to two primary building blocks: 2-amino-5-nitropyridine (III) and a three-carbon electrophile that can provide the C2, C3, and C4 atoms of the second ring, along with the carbonitrile and hydroxyl functionalities. A suitable C3 synthon for this purpose is ethyl ethoxymethylenecyanoacetate (IV) or a similar reactive malonate derivative.

Finally, the starting material, 2-amino-5-nitropyridine (III), can be readily prepared from the commercially available 2-aminopyridine (V) through electrophilic nitration. This multi-step synthetic strategy is outlined below and will be discussed in detail.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Key Precursor, 2-Amino-5-nitropyridine

The initial step in the synthesis is the regioselective nitration of 2-aminopyridine. The amino group is an activating, ortho-, para-directing group. However, under strongly acidic conditions, the pyridine nitrogen is protonated, deactivating the ring towards electrophilic substitution. The interplay of these electronic effects directs the incoming nitro group primarily to the 5-position.

Experimental Protocol: Nitration of 2-Aminopyridine

Reaction Scheme:

Caption: Nitration of 2-aminopyridine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminopyridine | 94.11 | 18.82 g | 0.2 |

| Dichloroethane | - | 75.3 g | - |

| Concentrated Sulfuric Acid | 98.08 | As needed | - |

| Fuming Nitric Acid | 63.01 | As needed | - |

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of dichloroethane.

-

Cool the solution to below 10 °C using an ice bath.

-

Slowly add a pre-mixed nitrating mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C. The addition should be completed over approximately 60 minutes.

-

After the addition is complete, allow the reaction to proceed for 12 hours. The color of the reaction mixture will change from light yellow to a deep red wine color.

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Carefully quench the reaction by pouring it into ice water.

-

Neutralize the solution to a pH of approximately 5-8 with a suitable base (e.g., sodium hydroxide solution), ensuring the temperature is kept low.

-

Separate the organic layer and wash it with water.

-

Remove the dichloroethane under reduced pressure.

-

The resulting residue is then poured into ice water to precipitate the dark yellow solid product.

-

Filter the solid, wash it with water, and dry to obtain 2-amino-5-nitropyridine. A typical yield is around 91.67% with a purity of 98.66% as determined by HPLC[1].

Expert Insight: The control of temperature during the addition of the nitrating mixture is critical to prevent runaway reactions and the formation of undesired byproducts. The slow, dropwise addition ensures that the heat generated is effectively dissipated.

Part 2: The Gould-Jacobs Reaction for 1,8-Naphthyridine Ring Formation

The cornerstone of this synthesis is the Gould-Jacobs reaction, a powerful method for the construction of quinoline and related heterocyclic systems[2][3]. In this case, it is adapted for the synthesis of the 1,8-naphthyridine core. The reaction proceeds in two main stages: an initial condensation of 2-amino-5-nitropyridine with ethyl ethoxymethylenecyanoacetate, followed by a thermal cyclization.

Step 2a: Preparation of Ethyl (ethoxymethylene)cyanoacetate

This crucial reagent can be synthesized from triethyl orthoformate and ethyl cyanoacetate in the presence of acetic anhydride.

Experimental Protocol: Synthesis of Ethyl (ethoxymethylene)cyanoacetate

Reaction Scheme:

Caption: Synthesis of the C3 synthon.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Triethyl Orthoformate | 148.20 | 33.3 mL | 0.2 |

| Ethyl Cyanoacetate | 113.11 | 21.3 mL | 0.2 |

| Acetic Anhydride | 102.09 | 80 mL | - |

Procedure:

-

In a reaction flask equipped with a reflux condenser, mix triethyl orthoformate (33.3 mL, 0.2 mol) and ethyl cyanoacetate (21.3 mL, 0.2 mol) in acetic anhydride (80 mL).

-

Heat the mixture at 150-160 °C for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent by distillation under reduced pressure to yield ethyl (ethoxymethylene)cyanoacetate as a yellow solid. The expected yield is approximately 84%[1].

Step 2b: Cyclization to 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile

The reaction of 2-amino-5-nitropyridine with ethyl (ethoxymethylene)cyanoacetate initially forms an intermediate via nucleophilic substitution of the ethoxy group. This intermediate then undergoes a high-temperature intramolecular cyclization to form the naphthyridine ring.

Experimental Protocol: Gould-Jacobs Reaction

Reaction Scheme:

Caption: Gould-Jacobs cyclization.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-5-nitropyridine | 139.11 | 13.9 g | 0.1 |

| Ethyl (ethoxymethylene)cyanoacetate | 169.18 | 16.9 g | 0.1 |

| Dowtherm A or Diphenyl Ether | - | ~100 mL | - |

Procedure:

-

Combine 2-amino-5-nitropyridine (13.9 g, 0.1 mol) and ethyl (ethoxymethylene)cyanoacetate (16.9 g, 0.1 mol) in a high-boiling point solvent such as Dowtherm A or diphenyl ether (~100 mL) in a flask equipped with a reflux condenser.

-

Heat the mixture to a vigorous reflux (approximately 250-260 °C) for 30-60 minutes.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature. The product should precipitate from the solution.

-

Add a non-polar solvent like hexane or cyclohexane to aid in the precipitation.

-

Filter the solid product, wash with the non-polar solvent, and dry to obtain 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile.

Mechanistic Insight: The Gould-Jacobs reaction proceeds through an initial Michael-type addition of the amino group to the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol to form a vinylogous amide. The subsequent high-temperature cyclization is a 6-electron electrocyclization, leading to the formation of the dihydronaphthyridine ring, which then tautomerizes to the more stable aromatic 4-hydroxy-1,8-naphthyridine product.

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Part 3: Chlorination to the Final Product

The final step is the conversion of the 4-hydroxy group to a chloro group. This is a crucial transformation as the 4-chloro substituent is a good leaving group, allowing for subsequent nucleophilic aromatic substitution reactions to introduce further diversity into the molecule. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Experimental Protocol: Chlorination with Phosphorus Oxychloride

Reaction Scheme:

Caption: Final chlorination step.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile | 230.16 | 23.0 g | 0.1 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | Excess (~100 mL) | - |

| Pyridine (optional, as catalyst) | 79.10 | Catalytic amount | - |

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap to neutralize HCl fumes, suspend 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile (23.0 g, 0.1 mol) in an excess of phosphorus oxychloride (~100 mL). A catalytic amount of pyridine can be added to facilitate the reaction.

-

Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is no longer present.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.

-

Filter the solid, wash it thoroughly with water, and dry to afford this compound.

Self-Validation and Safety: The reaction with POCl₃ is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood. The quenching of excess POCl₃ with ice water is also highly exothermic and should be done slowly and with caution. The purity of the final product can be assessed by standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Conclusion

The synthesis of this compound is a multi-step process that relies on classical and robust organic reactions. The pathway described herein, commencing with the nitration of 2-aminopyridine, followed by a Gould-Jacobs cyclization and subsequent chlorination, provides a reliable route to this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature, and appropriate workup procedures are essential for achieving high yields and purity. This guide provides a comprehensive framework for researchers and drug development professionals to access this important molecular scaffold for their synthetic endeavors.

References

An In-Depth Technical Guide to the Chemical Properties of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The document details a robust two-step synthetic pathway, starting from readily available precursors, and delves into the characteristic reactivity of the compound, particularly its susceptibility to nucleophilic aromatic substitution. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and functional materials based on the 1,8-naphthyridine core.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic motif in drug discovery, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] This nitrogen-containing fused ring system is present in both naturally occurring alkaloids and synthetic pharmaceuticals.[2] The inherent biological relevance of the 1,8-naphthyridine scaffold has driven extensive research into its derivatization to explore new therapeutic avenues. These derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3]

The subject of this guide, this compound, represents a highly versatile intermediate for the synthesis of a diverse library of substituted 1,8-naphthyridine derivatives. The presence of a chloro substituent at the 4-position, activated by the electron-withdrawing nitro group at the 6-position and the nitrile group at the 3-position, renders the molecule highly susceptible to nucleophilic aromatic substitution. This reactivity provides a convenient handle for introducing a wide range of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug design programs.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process:

-

Step 1: Synthesis of the Precursor, 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile.

-

Step 2: Chlorination of the Hydroxy Precursor.

This synthetic strategy offers a reliable and scalable route to the target compound.

Diagram of the Synthetic Pathway

Caption: Two-step synthesis of the target compound.

Step-by-Step Protocol for the Synthesis of 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile

The synthesis of the hydroxy precursor involves the condensation of 2-amino-5-nitropyridine with an activated three-carbon component, such as ethyl 2-cyano-3-ethoxyacrylate, followed by a thermal cyclization.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-nitropyridine (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) in a high-boiling point solvent such as Dowtherm A.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 250 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by filtration, wash with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts, and dry under vacuum to yield 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile.

Step-by-Step Protocol for the Chlorination of 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile

The conversion of the hydroxy precursor to the final chloro compound is achieved through a chlorination reaction, typically using phosphorus oxychloride (POCl₃).[5][6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine base, such as pyridine, can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.

-

Workup: After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Purification: The solid product that precipitates upon quenching is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried under vacuum to afford this compound.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively published, the expected physicochemical and spectroscopic properties can be inferred from related compounds and general chemical principles.

| Property | Expected Value/Characteristics |

| Molecular Formula | C₉H₃ClN₄O₂ |

| Molecular Weight | 234.6 g/mol |

| Appearance | Likely a pale yellow to yellow solid |

| Solubility | Expected to be soluble in polar aprotic solvents like DMF and DMSO |

| ¹H NMR | Aromatic protons are expected to appear in the downfield region (δ 7-9 ppm) due to the electron-withdrawing nature of the substituents and the heterocyclic core. |

| ¹³C NMR | The spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the cyano group appearing at a characteristic chemical shift. The carbons attached to the nitro and chloro groups will also be significantly shifted. |

| IR Spectroscopy | Characteristic absorption bands are expected for the C≡N (nitrile) stretch (around 2230 cm⁻¹), the C-Cl stretch, and the asymmetric and symmetric stretches of the NO₂ (nitro) group (typically around 1530 and 1350 cm⁻¹). |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) at m/z 234 and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). |

Chemical Reactivity: A Gateway to Diverse Derivatives

The key to the synthetic utility of this compound lies in its reactivity, which is dominated by nucleophilic aromatic substitution (SₙAr) at the C4 position. The presence of the electron-withdrawing nitro group at the 6-position and the cyano group at the 3-position significantly activates the naphthyridine ring towards nucleophilic attack, making the chloro group an excellent leaving group.

Diagram of Nucleophilic Aromatic Substitution

Caption: General mechanism of SₙAr on the target compound.

This reactivity allows for the facile introduction of a variety of nucleophiles, including:

-

N-Nucleophiles: Amines (primary, secondary, and anilines) can be readily introduced to synthesize a wide range of amino-substituted 1,8-naphthyridines. These derivatives are of particular interest in medicinal chemistry.

-

O-Nucleophiles: Alkoxides and phenoxides can be used to prepare the corresponding ether and aryloxy derivatives.

-

S-Nucleophiles: Thiolates can be employed to synthesize thioether analogues.

The resulting substituted 1,8-naphthyridine-3-carbonitriles can be further elaborated. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing additional points for diversification.

Potential Applications in Drug Discovery and Beyond

The 1,8-naphthyridine scaffold is a well-established pharmacophore, and this compound serves as a key building block for the synthesis of novel derivatives with potential therapeutic applications. The ability to readily introduce diverse substituents at the 4-position allows for the fine-tuning of biological activity and pharmacokinetic properties.

Derivatives of 1,8-naphthyridine have shown promise in a variety of therapeutic areas, including:

-

Anticancer Agents: Many 1,8-naphthyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7]

-

Antimicrobial Agents: The 1,8-naphthyridine core is found in several antibacterial drugs, and novel derivatives continue to be explored for their activity against resistant strains.[8]

-

Anti-inflammatory and Analgesic Agents: Certain derivatives have demonstrated potent anti-inflammatory and analgesic properties.[2]

Beyond medicinal chemistry, the unique electronic and photophysical properties of substituted 1,8-naphthyridines make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized 1,8-naphthyridine derivatives. Its straightforward two-step synthesis and predictable reactivity make it an attractive starting material for both academic research and industrial applications. The potential for creating diverse libraries of compounds based on this scaffold holds significant promise for the discovery of new therapeutic agents and advanced materials. This guide provides a foundational understanding of the chemical properties of this important intermediate, empowering researchers to harness its full potential in their scientific endeavors.

References

- 1. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. FCKeditor - Resources Browser [rikkyo.ac.jp]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 4-HYDROXY-6-NITRO-1,8-NAPHTHYRIDINE-3-CARBONITRILE 690223-99-5 [ruichubio.com]

An In-Depth Technical Guide to 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile (CAS 305370-84-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile, identified by the CAS number 305370-84-7, is a heterocyclic compound belonging to the 1,8-naphthyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the known properties, structure, and potential applications of this specific molecule, drawing from available data and the broader context of 1,8-naphthyridine research.

Chemical Structure and Properties

The structural formula of this compound reveals a bicyclic heteroaromatic core with chloro, nitro, and cyano substituents. These functional groups are expected to significantly influence the molecule's physicochemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 305370-84-7 | [3] |

| Molecular Formula | C₉H₃ClN₄O₂ | [3] |

| Molecular Weight | 234.6 g/mol | [3] |

| IUPAC Name | This compound | |

| Appearance | Solid (predicted) | |

| Melting Point | Not explicitly reported; related compounds have melting points in the range of 150-250 °C.[4][5] | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF. | |

| Purity | Commercially available with >95% purity. |

Spectroscopic Data Interpretation (Predicted)

Detailed experimental spectra for this compound are not publicly available. However, based on the analysis of closely related compounds, the following characteristic spectral features can be predicted:[4][6]

-

¹H NMR: Aromatic protons on the naphthyridine core are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would be influenced by the positions of the chloro, nitro, and cyano groups.

-

¹³C NMR: The spectrum would show distinct signals for the nine carbon atoms of the naphthyridine ring and the nitrile carbon. The carbons attached to the electron-withdrawing nitro and chloro groups, as well as the nitrile carbon, would likely appear at lower field strengths.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C≡N (nitrile) stretching vibration (around 2230 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (1500-1600 cm⁻¹), and the asymmetric and symmetric stretching vibrations of the nitro group (around 1550 and 1350 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (234.6 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general synthetic approach can be inferred from the synthesis of analogous 1,8-naphthyridine derivatives.[4] A plausible synthetic route would likely involve a multi-step process starting from a substituted pyridine precursor, followed by cyclization to form the naphthyridine core, and subsequent functional group manipulations to introduce the chloro, nitro, and cyano moieties.

A common method for constructing the 1,8-naphthyridine ring system is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene group.

Conceptual Synthetic Workflow:

Caption: A generalized workflow for the synthesis of the target compound.

Biological Activity and Potential Applications

While no specific biological studies on this compound have been found, the extensive research on related 1,8-naphthyridine derivatives provides strong indications of its potential therapeutic applications.

Antimicrobial Activity

The 1,8-naphthyridine core is a well-established pharmacophore in antimicrobial agents, with nalidixic acid being a notable example.[7] The mechanism of action for many antibacterial 1,8-naphthyridines involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[7] Research on various 1,8-naphthyridine-3-carbonitrile analogues has demonstrated significant anti-mycobacterial activity against Mycobacterium tuberculosis.[4][8] It is plausible that this compound could exhibit similar antimicrobial properties.

Anticancer Activity

Numerous 1,8-naphthyridine derivatives have been investigated for their potential as anticancer agents.[1][2][5] The proposed mechanisms of action are diverse and can include the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.[9] The cytotoxic effects of various substituted pyridine and naphthyridine derivatives have been evaluated against a range of cancer cell lines, with some compounds showing promising activity.[10] Given these precedents, this compound warrants investigation for its potential cytotoxic and antiproliferative effects.

Anti-inflammatory Activity

Certain 1,8-naphthyridine derivatives have also demonstrated anti-inflammatory properties.[2] This suggests another potential avenue for the therapeutic application of this compound.

Experimental Protocols

While a specific protocol for this compound is unavailable, a general methodology for assessing the biological activity of novel 1,8-naphthyridine derivatives can be outlined based on published research.[4][8]

General Workflow for Biological Evaluation:

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FCKeditor - Resources Browser [rikkyo.ac.jp]

- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 7. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]

- 8. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Nitro-Naphthyridine Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents with unique mechanisms of action. Nitro-naphthyridine and related nitroaromatic compounds represent a promising class of therapeutics engineered to combat these resilient pathogens. Their efficacy stems from a sophisticated, dual-action mechanism that combines selective toxicity through bacterial-specific prodrug activation with the potent inhibition of essential DNA maintenance enzymes. This guide provides a comprehensive technical overview of this mechanism, detailing the molecular interactions, biochemical pathways, and the experimental methodologies used to elucidate and validate their mode of action. We will explore the critical role of bacterial nitroreductases in activating these compounds, the subsequent generation of cytotoxic reactive nitrogen species, and the ultimate inhibition of DNA gyrase and topoisomerase IV, which are vital for bacterial survival. Furthermore, this document outlines the primary mechanisms of resistance and offers detailed protocols for key validation assays, providing a foundational resource for researchers in the field of antibacterial drug discovery.

Introduction: A New Paradigm in Antibacterial Therapy

The chemical architecture of nitro-naphthyridines combines two powerful pharmacophores: a nitroaromatic group and a naphthyridine core. The naphthyridine scaffold is a well-established N-heterocyclic structure known to target bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[1][2][3][4] The addition of a nitro group—a potent electron-withdrawing moiety—transforms the compound into a prodrug, a molecule that remains largely inert until activated within the target pathogen.[5][6][7][8] This bioactivation is a key feature, as it is catalyzed by nitroreductase enzymes that are predominantly found in bacteria, thereby minimizing off-target effects in mammalian cells.[9][10][11][12]

Prominent examples of drugs utilizing this nitroaromatic prodrug strategy include the nitroimidazole-class drugs Delamanid and Pretomanid, which are critical components in modern regimens against multidrug-resistant Mycobacterium tuberculosis (MDR-TB).[13][14][15][16] While not strictly naphthyridines, their mechanism of activation and subsequent effects provide the best-elucidated model for this class of compounds. They have demonstrated potent bactericidal activity against both replicating and non-replicating (dormant) bacteria, the latter of which are notoriously difficult to eradicate with traditional antibiotics.[14][16][17][18]

The Core Mechanism: A Two-Pronged Attack on Bacterial Viability

The antibacterial effect of nitro-naphthyridine compounds is not the result of a single interaction but a cascade of events initiated by a selective activation process, followed by the disruption of critical cellular functions. This dual-action mechanism can be conceptualized as two distinct but interconnected phases:

-

Phase 1: Reductive Bioactivation. The compound enters the bacterial cell and is activated by a specific class of nitroreductase enzymes. This process reduces the nitro group, generating highly reactive and cytotoxic nitrogen species.

-

Phase 2: Target Enzyme Inhibition. The parent compound and/or its metabolites interfere with the function of essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV, leading to catastrophic DNA damage and cell death.

This multifaceted approach enhances the compound's potency and can slow the development of resistance, as bacteria must acquire mutations to overcome two distinct mechanistic hurdles.

Mechanism Part I: Selective Bioactivation by Bacterial Nitroreductases

The cornerstone of the selective toxicity of these compounds is their status as prodrugs. They require intracellular reduction of the nitro group to become active, a process mediated by bacterial-specific enzymes.[8]

The F420-Dependent Nitroreductase (Ddn) System

In mycobacteria, the primary enzyme responsible for activating compounds like Delamanid and Pretomanid is the deazaflavin-dependent nitroreductase (Ddn).[14][17][18][19] This enzyme utilizes the reduced form of cofactor F420 (F420H2) to catalyze the reduction of the nitro group.[19][20] The reduction process is complex, involving the transfer of electrons to the nitroaromatic ring, which ultimately leads to the release of reactive nitrogen species (RNS), most notably nitric oxide (NO).[13][16][17][18][19]

Downstream Cytotoxic Effects

The generated RNS are potent cytotoxins with a multifaceted impact on bacterial physiology:

-

Inhibition of Mycolic Acid Synthesis: A primary mechanism of action for drugs like Delamanid and Pretomanid is the inhibition of methoxy- and keto-mycolic acid synthesis.[13][15][19][21] These mycolic acids are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. Their disruption compromises the structural integrity of the cell, rendering it vulnerable.

-

Respiratory Poisoning: Under anaerobic or hypoxic conditions, where bacteria are often dormant and metabolically inactive, the released nitric oxide acts as a potent respiratory poison.[16][17][18] This allows the drug to effectively kill non-replicating bacteria, a crucial feature for treating persistent infections like tuberculosis.[14]

Experimental Protocol: In Vitro Nitroreductase Activity Assay

This protocol provides a method to confirm that a nitro-naphthyridine compound is a substrate for a specific bacterial nitroreductase. The principle relies on HPLC to measure the depletion of the parent compound over time in the presence of the enzyme and its required cofactor.

Self-Validation System:

-

Negative Control 1 (No Enzyme): Ensures that the compound is stable and does not degrade spontaneously under assay conditions.

-

Negative Control 2 (No Cofactor): Confirms that the enzymatic reaction is strictly dependent on the presence of the necessary cofactor (e.g., F420H2 or NADPH).

-

Positive Control: A known nitroreductase substrate can be used to validate enzyme activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

-

Enzyme Stock: Purified recombinant nitroreductase (e.g., Ddn) at 1 mg/mL.

-

Cofactor Stock: 10 mM NADPH or 1 mM F420H2.

-

Compound Stock: 10 mM test compound in DMSO.

-

-

Reaction Setup (per reaction in a 96-well plate or microfuge tube):

-

88 µL Assay Buffer.

-

1 µL Compound Stock (final concentration: 100 µM).

-

1 µL Enzyme Stock (final concentration: 10 µg/mL).

-

Controls: For negative controls, replace the enzyme or cofactor with an equal volume of assay buffer.

-

-

Initiation and Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of Cofactor Stock (final concentration: 1 mM NADPH or 100 µM F420H2).

-

Incubate at 37°C.

-

-

Time-Point Sampling and Quenching:

-

At specified time points (e.g., 0, 15, 30, 60 minutes), withdraw a 20 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 80 µL of ice-cold acetonitrile to precipitate the enzyme.

-

-

Analysis:

-

Centrifuge the quenched samples at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Analyze the samples by reverse-phase HPLC with UV detection at a wavelength where the parent compound absorbs.

-

Quantify the peak area corresponding to the parent compound at each time point. A time-dependent decrease in the parent compound's peak area in the complete reaction mixture, but not in the controls, indicates successful enzymatic activation.

-

Mechanism Part II: Inhibition of Bacterial Type II Topoisomerases

The naphthyridine core of these compounds directs them toward a well-validated class of antibacterial targets: DNA gyrase and topoisomerase IV.[22][23] These enzymes are essential for managing DNA topology during replication, transcription, and chromosome segregation.[24]

-

DNA Gyrase (GyrA/GyrB subunits): Uniquely found in bacteria, it introduces negative supercoils into DNA, a process crucial for compacting the bacterial chromosome and facilitating DNA strand separation during replication.

-

Topoisomerase IV (ParC/ParE subunits): Its primary role is to decatenate (unlink) daughter chromosomes after replication, allowing them to segregate into daughter cells.[25]

Inhibition of these enzymes is rapidly bactericidal. Nitro-naphthyridines, like the related quinolone and novel bacterial topoisomerase inhibitor (NBTI) classes, can interfere with these enzymes through a bimodal mechanism.[26][27]

-

Inhibition of Catalytic Activity: The compounds can bind to the enzyme-DNA complex and prevent the catalytic steps of strand passage and ligation, thereby inhibiting processes like DNA supercoiling or decatenation.[26][28]

-

Stabilization of the Cleavage Complex: A more potent mechanism involves trapping the enzyme in a state where it has cleaved the DNA but has not yet re-ligated the strands. This results in the accumulation of double-strand DNA breaks, which are highly toxic and trigger cell death.[24]

Experimental Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay visually demonstrates the inhibition of DNA gyrase's catalytic activity by monitoring the conversion of relaxed plasmid DNA to its supercoiled form via agarose gel electrophoresis.[29][30][31]

Self-Validation System:

-

Negative Control (No Enzyme): Shows the migration pattern of the relaxed DNA substrate.

-

Positive Control (No Inhibitor): Shows the complete conversion to the faster-migrating supercoiled form, confirming enzyme activity.

Methodology:

-

Reagent Preparation:

-

Gyrase Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 50 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 25% Glycerol.

-

Substrate: Relaxed pBR322 DNA (0.1 µg/µL).

-

Enzyme: E. coli DNA Gyrase (1 unit/µL). One unit is defined as the amount of enzyme required to supercoil >95% of 0.5 µg of relaxed plasmid DNA in 30 minutes at 37°C.

-

ATP Solution: 10 mM ATP.

-

Test Compound: Serial dilutions in DMSO.

-

Stop Buffer/Loading Dye (6X): 30% Glycerol, 0.25% Bromophenol Blue, 0.25% Xylene Cyanol, 60 mM EDTA.

-

-

Reaction Setup (20 µL total volume):

-

4 µL 5X Gyrase Assay Buffer.

-

5 µL Relaxed pBR322 DNA (0.5 µg).

-

1 µL Test Compound dilution (or DMSO for positive control).

-

Water to 18 µL.

-

1 µL DNA Gyrase (1 unit). For the negative control, add 1 µL of buffer instead.

-

-

Initiation and Incubation:

-

Add 2 µL of 10 mM ATP to initiate the reaction (final concentration 1 mM).

-

Incubate at 37°C for 30-60 minutes.

-

-

Termination and Analysis:

-

Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye.

-

Load the entire sample onto a 1% agarose gel in 1X TAE buffer.

-

Run electrophoresis at 80-100V for 1.5-2 hours.

-

Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.

-

-

Interpretation: The positive control lane should show a prominent, fast-migrating band (supercoiled DNA). The negative control lane will show a slower-migrating band (relaxed DNA). Effective concentrations of the inhibitor will cause the band to remain in the relaxed position, demonstrating inhibition of supercoiling.

Experimental Protocol 2: Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the inhibition of topoisomerase IV by using catenated kinetoplast DNA (kDNA) as a substrate.[25][32][33] Active enzyme decatenates the kDNA network into minicircles that can enter the agarose gel, while the inhibited kDNA remains in the loading well.

Self-Validation System:

-

Negative Control (No Enzyme): Shows that the kDNA substrate cannot enter the gel on its own.

-

Positive Control (No Inhibitor): Shows the release of decatenated minicircles, confirming enzyme activity.

Methodology:

-

Reagent Preparation:

-

Topo IV Assay Buffer (5X): 200 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 5 mM DTT, 50% Glycerol.

-

Substrate: Kinetoplast DNA (kDNA) (0.2 µg/µL).

-

Enzyme: E. coli Topoisomerase IV (1 unit/µL).

-

ATP Solution: 10 mM ATP.

-

Test Compound: Serial dilutions in DMSO.

-

Stop Buffer/Loading Dye (6X): As described in the gyrase assay, but with 1% SDS added to dissociate the enzyme.

-

-

Reaction Setup (20 µL total volume):

-

4 µL 5X Topo IV Assay Buffer.

-

1 µL kDNA (0.2 µg).

-

1 µL Test Compound dilution (or DMSO).

-

Water to 18 µL.

-

1 µL Topoisomerase IV (1 unit).

-

-

Initiation and Incubation:

-

Add 2 µL of 10 mM ATP to start the reaction.

-

Incubate at 37°C for 30 minutes.

-

-

Termination and Analysis:

-

Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye containing SDS.

-

Load and run on a 1% agarose gel as described previously.

-

-

Interpretation: The negative control lane will show fluorescence only in the well. The positive control lane will show fluorescent bands corresponding to decatenated minicircles that have migrated into the gel. An effective inhibitor will prevent the release of these minicircles, causing the fluorescence to be retained in the well.

Mechanisms of Bacterial Resistance

As with any antimicrobial, resistance is an inevitable challenge. For nitro-naphthyridines, resistance primarily emerges through two distinct pathways that mirror their dual-action mechanism.

| Resistance Mechanism | Genes Involved | Biochemical Consequence | Reference |

| Impaired Prodrug Activation | ddn, fgd1, fbiA, fbiB, fbiC | Loss-of-function mutations prevent the nitroreductase enzyme or the F420 cofactor biosynthesis pathway from functioning. The prodrug is never activated to its cytotoxic form. | [17][19][20] |

| Target Modification | gyrA, gyrB (DNA Gyrase); parC, parE (Topo IV) | Mutations in the quinolone resistance-determining region (QRDR) of the target enzymes alter the drug binding site, reducing the inhibitor's affinity and efficacy. | [26] |

| Efflux Pumps | Various (e.g., MmpL3 in mycobacteria) | Overexpression of membrane pumps can actively transport the compound out of the bacterial cell, preventing it from reaching a therapeutic intracellular concentration. | [20] |

| Drug Modification | Novel Nitroreductases | In some cases, bacteria can evolve or overexpress nitroreductases that reduce the nitro group to an inactive amino group, effectively detoxifying the compound without generating the cytotoxic RNS intermediates. | [34] |

Conclusion and Future Perspectives

Nitro-naphthyridine compounds and their analogs employ a highly effective and strategic mechanism of action that leverages the unique biochemistry of the target pathogen for selective activation. The dual-pronged assault—initiating a cytotoxic cascade through RNS generation and simultaneously inhibiting essential DNA maintenance enzymes—makes them powerful tools against drug-resistant bacteria. Understanding this intricate mechanism is paramount for drug development professionals. It allows for the rational design of next-generation inhibitors with improved potency, broader spectrums of activity, and a higher barrier to resistance. Future research should focus on characterizing the diverse range of bacterial nitroreductases to expand the applicability of this drug class and on modifying the core scaffold to optimize interactions with the topoisomerase targets, ensuring this promising therapeutic strategy continues to evolve in the ongoing fight against antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Naphthyridine Derivatives [ouci.dntb.gov.ua]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. svedbergopen.com [svedbergopen.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. ackerleylab.com [ackerleylab.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Pretomanid - Wikipedia [en.wikipedia.org]

- 15. Delamanid - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 17. drugs.com [drugs.com]

- 18. droracle.ai [droracle.ai]

- 19. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. topoisomerase IV assay kits [profoldin.com]

- 26. Bimodal Actions of a Naphthyridone/Aminopiperidine-Based Antibacterial That Targets Gyrase and Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Bimodal actions of a naphthyridone/aminopiperidine-based antibacterial that targets gyrase and topoisomerase IV. | Semantic Scholar [semanticscholar.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. profoldin.com [profoldin.com]

- 30. topogen.com [topogen.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 33. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 34. A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel 1,8-Naphthyridine-3-Carbonitrile Analogues

Authored by: A Senior Application Scientist

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2][3] This guide provides an in-depth exploration of the synthesis of novel analogues based on the 1,8-naphthyridine-3-carbonitrile framework, a key pharmacophore in modern drug discovery. We will dissect field-proven synthetic strategies, emphasizing the causality behind experimental choices, from classical annulation reactions to modern multicomponent approaches. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and robust characterization methodologies to empower the design and synthesis of next-generation therapeutic candidates.

The Strategic Importance of the 1,8-Naphthyridine Core

Nitrogen-containing heterocycles are foundational to medicinal chemistry, with estimates suggesting they constitute over 60% of the active components in pharmaceuticals.[1] Among these, the 1,8-naphthyridine ring system has garnered significant attention due to its versatile synthesis and the broad range of biological activities its derivatives exhibit.[2] The fusion of two pyridine rings creates a rigid, planar structure that can effectively interact with biological targets. The inclusion of a carbonitrile group at the 3-position is a critical design element, often serving as a key hydrogen bond acceptor or a reactive handle for further molecular elaboration. This unique combination of features makes 1,8-naphthyridine-3-carbonitrile derivatives potent agents against various diseases, including tuberculosis and cancer.[1][4]

Core Synthetic Strategies: Building the Naphthyridine Framework

The construction of the 1,8-naphthyridine skeleton can be achieved through several reliable synthetic routes. The choice of method is often dictated by the desired substitution pattern, scalability, and considerations for chemical diversity and environmental impact.

The Friedländer Annulation: A Classic and Versatile Approach

The Friedländer synthesis is a cornerstone reaction for constructing quinoline and naphthyridine systems.[5] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6] For the synthesis of 1,8-naphthyridines, the key starting material is 2-aminonicotinaldehyde.

Causality and Mechanistic Insight: The reaction is typically catalyzed by either an acid or a base and proceeds via an initial aldol-type condensation between the enolizable methylene compound and the aldehyde. This is followed by an intramolecular cyclization (condensation) and a subsequent dehydration step to yield the final aromatic naphthyridine ring system.[6] The elegance of this reaction lies in its convergence, forming two new bonds and a new ring in a single operational sequence.

Recent advancements have focused on developing more sustainable protocols. Using water as a solvent and an inexpensive, biocompatible ionic liquid like choline hydroxide (ChOH) as a catalyst provides an environmentally benign and high-yielding pathway.[7][8]

Caption: Mechanism of the Base-Catalyzed Friedländer Synthesis.

Experimental Protocol: Green Friedländer Synthesis of 2-Methyl-1,8-naphthyridine [7]

-

Reactant Preparation: In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

-

Solvent and Catalyst Addition: Add 1 mL of deionized water to the flask and begin vigorous stirring. Introduce choline hydroxide (1 mol%) to the mixture.

-

Reaction Conditions: Purge the flask with nitrogen and maintain an inert atmosphere. Heat the reaction mixture to 50°C.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 10% methanol/dichloromethane eluent. The reaction is typically complete within 6-12 hours.

-

Work-up and Isolation: After cooling to room temperature, extract the mixture with ethyl acetate (40 mL). Wash the organic layer with water (10 mL).

-

Purification: Separate the organic layer and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the desired 2-methyl-1,8-naphthyridine.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are powerful tools for building molecular complexity with high atom economy and efficiency.[9] This strategy is particularly well-suited for generating libraries of structurally diverse 1,8-naphthyridine analogues for drug screening.

Causality and Mechanistic Insight: A common MCR strategy for this scaffold involves the three-component condensation of a substituted 2-aminopyridine, an active methylene nitrile (e.g., malononitrile), and various aldehydes.[10][11] The reaction is often facilitated by a Lewis acid catalyst, such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA), which activates the aldehyde carbonyl group towards nucleophilic attack.[10] The reaction proceeds through a cascade of events, including a Knoevenagel condensation, a Michael addition, and a final intramolecular cyclization and aromatization. This approach allows for the facile introduction of substituents at multiple positions of the naphthyridine ring in a single step.[11]

Caption: Workflow for Multicomponent Synthesis of Analogues.

Experimental Protocol: MCR Synthesis of 1,8-Naphthyridine Derivatives [10]

-

Reactant Combination: In a flask, dissolve the substituted 2-aminopyridine (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in acetonitrile (5 mL).

-

Catalyst Addition: Add a catalytic amount of TBBDA (0.1 mmol) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into cold water. The precipitated solid is collected by vacuum filtration.

-

Purification: Wash the solid with water and then recrystallize from ethanol to obtain the pure 1,8-naphthyridine-3-carbonitrile product. Yields for this method are typically good to high (65-90%).[10]

Analogue Derivatization: A Case Study in Anti-Mycobacterial Agents

The true power of these synthetic platforms lies in their ability to generate novel analogues with tailored biological activities. A compelling example is the synthesis of derivatives targeting Mycobacterium tuberculosis.[1][4]

One study reported the synthesis of a series of 1,8-naphthyridine-3-carbonitrile analogues, among which compound ANA-12 showed prominent anti-tuberculosis activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[4] The synthesis involved a multi-step sequence starting from a pre-formed naphthyridine core.

Synthetic Pathway to ANA-12: [1]

-

Core Synthesis: A 2-piperazin-1-yl-1,8-naphthyridine-3-carbonitrile intermediate (ANI-1 ) is first synthesized.

-

Amide Coupling: This intermediate is then coupled with 5-nitrofuran-2-carboxylic acid using standard peptide coupling reagents (HOBt, EDC·HCl) in the presence of a base (DIPEA). This reaction forms the final active compound, ANA-12 .

This example highlights how the core scaffold can be strategically functionalized to enhance potency and target specificity. Molecular docking studies suggested that ANA-12 effectively binds to the active site of the enoyl-ACP reductase (InhA), a key enzyme in mycobacterial cell wall synthesis.[4]

A Self-Validating System: Structural Characterization Protocols

The unambiguous confirmation of molecular structure is paramount. A multi-technique approach ensures the integrity of the synthesized compounds.

Caption: General Workflow for Synthesis and Characterization.

Detailed Characterization Protocols

| Technique | Protocol Summary | Key Observables for 1,8-Naphthyridine-3-Carbonitrile |

| ¹H & ¹³C NMR Spectroscopy | Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire spectra on a high-resolution spectrometer (≥400 MHz).[12] | ¹H NMR: Aromatic protons typically appear in the δ 7.0-9.0 ppm range with characteristic coupling patterns. ¹³C NMR: The nitrile carbon (C≡N) appears around δ 115-120 ppm. Aromatic carbons are observed in the δ 110-165 ppm region.[13] |

| Mass Spectrometry (MS) | Prepare a dilute solution (~1 µg/mL) in a volatile solvent (e.g., methanol, acetonitrile). Analyze using an appropriate ionization source like Electrospray Ionization (ESI) for molecular weight confirmation.[12] | The molecular ion peak [M+H]⁺ or [M]⁺ should correspond to the calculated molecular weight of the target compound. Isotope patterns can confirm the presence of specific elements like Cl or Br.[1] |

| Infrared (IR) Spectroscopy | Acquire the spectrum of the solid sample using a KBr pellet or an ATR accessory. | A sharp, strong absorption band in the range of 2210-2240 cm⁻¹ is characteristic of the C≡N stretching vibration.[13] C=N and C=C stretching vibrations of the aromatic rings appear in the 1500-1620 cm⁻¹ region. |

| X-ray Crystallography | Grow a suitable single crystal of the compound. Analyze using a single-crystal X-ray diffractometer to obtain a definitive three-dimensional molecular structure.[4] | Provides unequivocal proof of structure, connectivity, and stereochemistry. A crystal structure was successfully obtained for the analogue ANA-5.[1][4] |

Data Summary: Representative Analogues and Biological Activity

The successful application of these synthetic strategies has led to the development of numerous potent 1,8-naphthyridine-3-carbonitrile analogues.

| Compound ID | R¹ (at C2) | R² (at C4) | Yield (%) | Biological Activity (MIC vs. M. tb H37Rv) | Reference |

| ANC-2 | -Cl | 4-fluorophenyl | N/A | 12.5 µg/mL | [4] |

| ANA-7 | N-phenylacetamide (4-NO₂) | H | N/A | 12.5 µg/mL | [1][4] |

| ANA-10 | N-phenylacetamide (4-CF₃) | H | N/A | 12.5 µg/mL | [1][4] |

| ANA-12 | 4-(5-nitrofuran-2-carbonyl)piperazin-1-yl | H | N/A | 6.25 µg/mL | [1][4] |

| Generic MCR Product | Varies | Aryl | 65-90 | Varies | [10] |

Conclusion and Future Directions

This guide has outlined robust and efficient synthetic pathways to the valuable 1,8-naphthyridine-3-carbonitrile scaffold. Both the classic Friedländer annulation, now refined with green chemistry principles, and modern multicomponent reactions offer powerful tools for generating libraries of novel analogues. The provided protocols are designed to be self-validating through rigorous spectroscopic characterization, ensuring scientific integrity. The derivatization of these core structures has proven to be a fruitful strategy for discovering potent therapeutic agents, particularly in the anti-mycobacterial field. Future research will undoubtedly focus on discovering novel catalysts, expanding the substrate scope, and employing computational tools to rationally design the next generation of 1,8-naphthyridine-based drugs.

References

- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives[v1] | Preprints.org [preprints.org]

The Elusive Role of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile in Protein Degradation: A Review of a Scientific Void

Despite a thorough investigation of scientific literature and chemical databases, the specified compound, 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile, does not have a documented application as a protein degrader building block. This in-depth guide pivots to address this critical information gap, exploring the broader context of the 1,8-naphthyridine scaffold in medicinal chemistry while highlighting the current absence of its specific application in the rapidly evolving field of targeted protein degradation (TPD). This analysis serves as a resource for researchers and drug development professionals by contextualizing the potential of this chemical space and identifying uncharted territory for future investigation.

The 1,8-Naphthyridine Scaffold: A Privileged Structure in Drug Discovery

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a versatile scaffold for the design of biologically active molecules. Numerous derivatives have been synthesized and evaluated for a wide array of therapeutic applications.

Historically, 1,8-naphthyridine derivatives have been most prominently recognized for their potent antimicrobial activity.[1] The quinolone antibiotics, such as nalidixic acid, are a classic example of this scaffold's success in targeting bacterial DNA gyrase.[1] Beyond their antibacterial properties, various 1,8-naphthyridine analogues have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and antihypertensive agents.[2] These diverse biological activities underscore the "privileged" nature of the 1,8-naphthyridine scaffold, suggesting its potential for interacting with a range of biological targets.

Targeted Protein Degradation: A New Therapeutic Paradigm

Targeted protein degradation (TPD) has emerged as a revolutionary strategy in drug discovery, offering a distinct advantage over traditional inhibition-based approaches.[3] Technologies like Proteolysis-Targeting Chimeras (PROTACs) utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[4] A PROTAC is a heterobifunctional molecule composed of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[5] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein.[3]

The success of a PROTAC is critically dependent on the design and interplay of its three components. A significant area of research within the TPD field is the discovery and development of novel ligands for the hundreds of E3 ligases in the human proteome.[6][7] Expanding the repertoire of available E3 ligase ligands would enable greater control over the specificity and efficacy of protein degraders.[8]

The Missing Link: this compound in TPD

Despite the established versatility of the 1,8-naphthyridine scaffold and the intense interest in novel building blocks for TPD, there is a conspicuous absence of scientific literature detailing the use of this compound in this context. Extensive searches of chemical and biological databases have not yielded any publications that describe its synthesis for, or incorporation into, PROTACs or other protein degrading molecules. There is no evidence to suggest that it functions as a ligand for any known E3 ligase or as a "warhead" for a specific protein of interest within a degrader construct.

This lack of data prevents the creation of a technical guide with actionable protocols or experimentally validated insights into its application in protein degradation. The causality behind experimental choices, self-validating systems, and authoritative references, as mandated for a senior application scientist, cannot be provided where no such experiments or validations have been reported.

Future Perspectives and Uncharted Territories

The absence of this compound in the TPD landscape presents both a challenge and an opportunity. It is possible that this specific substitution pattern on the 1,8-naphthyridine core is not conducive to binding E3 ligases or relevant protein targets. The electron-withdrawing nature of the chloro, nitro, and carbonitrile groups would significantly alter the electronic properties of the aromatic system, which could be detrimental to the interactions required for effective protein binding.

However, this void also represents an unexplored area of chemical space. Researchers interested in expanding the toolkit for TPD could consider the following avenues of investigation:

-

Computational Screening: In silico docking studies could be performed to predict the binding affinity of this compound and its derivatives against the ligand-binding pockets of various E3 ligases.

-

Fragment-Based Screening: The 1,8-naphthyridine scaffold could be included in fragment-based screening campaigns to identify novel binders for E3 ligases or other proteins of interest.

-

Synthetic Diversification: A library of 1,8-naphthyridine derivatives with diverse substitution patterns could be synthesized and screened for TPD-related activities. This would allow for a systematic exploration of the structure-activity relationships of this scaffold in the context of protein degradation.

Below is a conceptual workflow for such an exploratory investigation, represented as a DOT graph.

References

- 1. mdpi.com [mdpi.com]

- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. precisepeg.com [precisepeg.com]

The Versatility of the 1,8-Naphthyridine Scaffold: A Technical Guide to Its Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the key therapeutic targets of 1,8-naphthyridine derivatives, offering insights into their mechanisms of action, and presenting detailed experimental protocols for their evaluation. The inherent versatility of this scaffold allows for a diverse range of chemical modifications, enabling the fine-tuning of its pharmacological profile to engage various molecular targets with high affinity and selectivity.[3]

Section 1: Targeting Bacterial Proliferation via DNA Gyrase and Topoisomerase IV Inhibition

A cornerstone of the therapeutic application of 1,8-naphthyridine derivatives lies in their potent antibacterial activity, primarily mediated through the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotic development.

Mechanism of Action

1,8-naphthyridine derivatives, most notably the fluoroquinolone class of antibiotics, bind to the enzyme-DNA complex.[5] This interaction stabilizes the transient double-strand breaks created by the enzymes, preventing the re-ligation of the DNA strands.[4] The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome and ultimately triggers cell death.[5]

Diagram: Inhibition of Bacterial DNA Gyrase

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and reliable technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[6]

Methodology:

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a logarithmic phase. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Serial Dilution of the Compound: The 1,8-naphthyridine derivative is serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Section 2: Anticancer Activity Through Topoisomerase II Inhibition

In the realm of oncology, 1,8-naphthyridine derivatives have demonstrated significant potential by targeting human topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription in cancer cells.[3][7]

Mechanism of Action

Similar to their antibacterial counterparts, these anticancer agents stabilize the topoisomerase II-DNA cleavage complex.[5] This leads to the accumulation of irreparable DNA double-strand breaks, which in turn activates cell cycle checkpoints and ultimately induces apoptosis (programmed cell death) in rapidly proliferating cancer cells.[3]

Diagram: Topoisomerase II Inhibition in Cancer Cells

References

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

A Comprehensive Technical Review of the Biological Activities of 1,8-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, commanding significant attention due to its versatile synthesis and the wide spectrum of biological activities exhibited by its derivatives.[1][2] This guide offers an in-depth exploration of the core biological properties of 1,8-naphthyridine compounds, synthesizing technical data with field-proven insights. It is designed to serve as a vital resource for professionals engaged in the discovery and development of novel therapeutic agents.

The narrative that follows delves into the primary therapeutic areas where 1,8-naphthyridines have shown considerable promise: oncology, infectious diseases, and inflammatory conditions. Each section elucidates the mechanisms of action, presents key structure-activity relationships, and provides standardized protocols for evaluating biological efficacy.

Anticancer Activity: Targeting the Engines of Malignancy

1,8-Naphthyridine derivatives have demonstrated potent cytotoxic activity against a multitude of cancer cell lines, establishing them as a promising scaffold in oncology research.[3][4] Their anticancer mechanisms are diverse, primarily involving the inhibition of crucial enzymes that regulate cell proliferation, DNA integrity, and survival signaling pathways.[4][5]

Core Mechanisms of Antineoplastic Action

A. Topoisomerase Inhibition: A key mechanism of action for several 1,8-naphthyridine-based anticancer agents is the inhibition of topoisomerases, enzymes critical for managing DNA topology during replication and repair.[2][4] By trapping the enzyme-DNA cleavage complex, these compounds introduce DNA strand breaks, which, if left unrepaired, trigger programmed cell death (apoptosis). The clinical candidate Voreloxin, for instance, functions as a topoisomerase II inhibitor.[5]

B. Protein Kinase Inhibition: Many derivatives function as potent inhibitors of various protein kinases, which are central to the signaling cascades that drive cancer cell growth and survival.[6] Key targets include Epidermal Growth Factor Receptor (EGFR), c-Met kinase, and Casein Kinase 2 (CK2), making these compounds valuable candidates for targeted cancer therapies.[2][6]

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

An In-Depth Technical Guide to the Physicochemical Characteristics of Substituted Naphthyridines

Introduction

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their versatile structure, arising from six possible isomeric forms based on the nitrogen atom placement (e.g., 1,5-, 1,6-, 1,8-naphthyridine), has made them a cornerstone in the development of a wide array of therapeutic agents.[3][4] Naphthyridine cores are integral to drugs with diverse biological activities, including antibacterial (e.g., Nalidixic acid, Gemifloxacin), anticancer (e.g., Vosaroxin), and anti-inflammatory agents.[5][6][7]